molecular formula C29H26N2O3 B13993303 2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide CAS No. 23105-20-6

2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide

Cat. No.: B13993303
CAS No.: 23105-20-6
M. Wt: 450.5 g/mol
InChI Key: DQNPLFHWOCDZGQ-UHFFFAOYSA-N
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Description

2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group attached to a diphenylmethyl moiety and two diphenylbutanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Diphenylmethyl Intermediate: The initial step involves the formation of the diphenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.

    Amidation: The final step involves the amidation reaction where the diphenylmethyl intermediate is reacted with n,n’-diphenylbutanediamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the amide groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethanol: Similar structure but lacks the amide groups.

    Benzhydrol: Contains a hydroxy group attached to a diphenylmethyl moiety but lacks the butanediamide groups.

    N,N’-Diphenylbutanediamide: Contains the butanediamide groups but lacks the hydroxy and diphenylmethyl moieties.

Uniqueness

2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

23105-20-6

Molecular Formula

C29H26N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

2-[hydroxy(diphenyl)methyl]-N,N'-diphenylbutanediamide

InChI

InChI=1S/C29H26N2O3/c32-27(30-24-17-9-3-10-18-24)21-26(28(33)31-25-19-11-4-12-20-25)29(34,22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20,26,34H,21H2,(H,30,32)(H,31,33)

InChI Key

DQNPLFHWOCDZGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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